N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride
Description
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a piperidine ring, and a methoxy group, which contribute to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2.ClH/c1-25-17(7-9-18-10-8-17)16(24)19-13-4-2-3-12(11-13)15-20-21-22-23(15)14-5-6-14;/h2-4,11,14,18H,5-10H2,1H3,(H,19,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJNMPPZPDQVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C(=O)NC2=CC=CC(=C2)C3=NN=NN3C4CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an amine with sodium azide and triethyl orthoformate in an acidic medium . The resulting tetrazole derivative is then coupled with a piperidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-acyl-1,2,3,4-tetrazoles share the tetrazole ring structure and exhibit similar chemical properties.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide derivatives have similar structural features and reactivity.
Uniqueness
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-4-methoxypiperidine-4-carboxamide;hydrochloride is unique due to the combination of the tetrazole and piperidine rings, along with the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
